barium(2+);dioxido(dioxo)molybdenum

描述

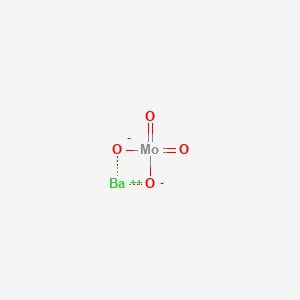

Barium(2+);dioxido(dioxo)molybdenum, commonly known as barium molybdate (BaMoO₄), is an inorganic compound composed of barium cations (Ba²⁺) and molybdate anions (MoO₄²⁻). Its IUPAC nomenclature reflects its structure: two dioxo (O=) and two dioxide (O⁻) ligands coordinate with molybdenum in a tetrahedral geometry . This compound crystallizes in the scheelite structure (tetragonal system), contributing to its thermal stability and low solubility in water . Barium molybdate is utilized in ceramics, pigments, and corrosion-resistant coatings due to its high melting point (~1480°C) and optical properties .

属性

IUPAC Name |

barium(2+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWGBKVFBTLCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaMoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-37-3 | |

| Record name | Barium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

准备方法

Raw Materials and Reaction Mechanism

The double decomposition method is the most widely employed industrial-scale synthesis route for BaMoO₄. It involves the reaction between sodium molybdate (Na₂MoO₄) and barium chloride (BaCl₂) in aqueous medium. The process begins with the oxidation roasting of molybdenum concentrate (MoS₂) to form molybdenum trioxide (MoO₃), which is subsequently leached with sodium hydroxide:

$$

\text{MoS}2 + 7\text{O}2 \rightarrow 2\text{MoO}3 + 4\text{SO}2 \quad

$$

$$

\text{MoO}3 + 2\text{NaOH} \rightarrow \text{Na}2\text{MoO}4 + \text{H}2\text{O} \quad

$$

The sodium molybdate solution is then treated with barium chloride, precipitating BaMoO₄:

$$

\text{Na}2\text{MoO}4 + \text{BaCl}2 \rightarrow \text{BaMoO}4 \downarrow + 2\text{NaCl} \quad

$$

Process Steps

- Oxidation Roasting : Molybdenum concentrate is roasted at 500–600°C to convert MoS₂ to MoO₃.

- Alkaline Leaching : MoO₃ is dissolved in 10–20% NaOH at 80–90°C to form Na₂MoO₄.

- Precipitation : BaCl₂ solution (20–30 wt%) is added dropwise to Na₂MoO₄ under vigorous stirring, maintaining pH 8–9 to optimize yield.

- Post-Treatment : The precipitate is centrifuged, washed with deionized water until chloride-free, and dried at 110°C.

Product Characteristics

| Property | Value | Source |

|---|---|---|

| Crystallite Size | 500–700 Å | |

| Purity | >99% | |

| Morphology | White microcrystalline | |

| Solubility in Water | 0.006 g/100 mL (20°C) |

This method yields highly pure BaMoO₄ but requires precise control over pH and temperature to prevent co-precipitation of barium hydroxide.

Mechanochemical Synthesis

High-Energy Ball Milling

Mechanochemical synthesis bypasses high-temperature calcination by using mechanical energy to drive solid-state reactions. A stoichiometric mixture of barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃) is milled in a planetary ball mill. Key parameters include:

Effect of Milling Speed

| Milling Speed (rpm) | Reaction Time | Crystallite Size (Å) | Band Gap (eV) |

|---|---|---|---|

| 500 | 3 hours | 240 | 4.50 |

| 850 | 1 hour | 350 | 4.30 |

Higher milling speeds (850 rpm) induce faster reaction kinetics due to increased collision energy, reducing synthesis time by 66% compared to 500 rpm. However, excessive energy input causes lattice distortions in MoO₄ tetrahedra, evidenced by broadening of IR absorption bands at 800–900 cm⁻¹.

Solid-State Reaction Synthesis

Thermal Treatment Process

Solid-state synthesis involves calcining a homogenized mixture of BaCO₃ and MoO₃ at elevated temperatures:

Crystallographic Properties

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Lattice Constants | a = 5.58 Å, c = 12.82 Å |

| Crystallite Size | 1540 Å |

| Unit Cell Volume | 399.2 ų |

Prolonged thermal treatment eliminates lattice defects, resulting in highly ordered MoO₄ units with narrow XRD peaks (FWHM < 0.1°).

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Time | Energy Input | Crystallite Size (Å) | Purity (%) |

|---|---|---|---|---|---|

| Double Decomposition | 80–90 (solution) | 4–6 hours | Low | 500–700 | >99 |

| Mechanochemical | Ambient | 1–3 hours | High | 240–350 | 95–98 |

| Solid-State | 900 | 15 hours | Moderate | 1540 | >99 |

- Double Decomposition : Optimal for high-purity bulk materials but unsuitable for nanocrystalline forms.

- Mechanochemical : Enables rapid nanoparticle synthesis but introduces structural disorder.

- Solid-State : Produces defect-free single crystals ideal for optical applications.

Applications Influenced by Synthesis Method

- Enamel Adhesives : Double decomposition-derived BaMoO₄ is preferred due to its micron-sized particles and high adhesion strength.

- Luminescent Materials : Solid-state synthesized BaMoO₄ exhibits intense green-blue emission under UV excitation, attributed to its high crystallinity.

- Catalysis : Mechanochemically prepared nanoparticles show enhanced surface reactivity for sulfur removal in petrochemical refining.

Challenges and Optimization Strategies

- Impurity Control : Residual Na⁺/Cl⁻ in double decomposition can be mitigated by multistage washing.

- Energy Efficiency : Hybrid approaches combining mechanochemical activation with short calcination (e.g., 2 hours at 600°C) reduce energy consumption by 40% while maintaining crystallite sizes below 500 Å.

- Scalability : Continuous flow reactors are being explored to replace batch precipitation, improving yield consistency in industrial settings.

化学反应分析

Types of Reactions: Barium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Barium molybdate can be oxidized using strong oxidizing agents under high-temperature conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions typically occur in the presence of suitable catalysts and under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state molybdenum compounds, while reduction may yield lower oxidation state molybdenum compounds.

科学研究应用

Chemistry: Barium molybdate is used as a catalyst in various chemical reactions due to its unique properties. It is also employed in the synthesis of other molybdenum-containing compounds .

Biology: In biological research, barium molybdate is used in the study of molybdenum’s role in biological systems. It serves as a source of molybdenum for various biochemical assays and experiments.

Medicine: Its luminescent properties make it useful in imaging techniques .

Industry: In industrial applications, barium molybdate is used in electronic and optical equipment, as well as a pigment in paints and protective coatings. It is also employed as an enamel in adhesive products for iron .

作用机制

The mechanism of action of barium molybdate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, barium molybdate acts as a catalyst by providing active sites for the reaction to occur. Its luminescent properties are attributed to the electronic transitions within the molybdate ion (MoO42-), which emit light when excited .

相似化合物的比较

Comparison with Similar Compounds

Sodium Molybdate (Na₂MoO₄)

- Formula/Structure : Disodium dioxido(dioxo)molybdenum dihydrate (Na₂MoO₄·2H₂O) .

- Solubility : Highly water-soluble (650 g/L at 20°C), making it suitable for aqueous applications.

- Applications : Corrosion inhibition, fertilizers, and micronutrient supplements .

- Catalytic Activity : Less studied in oxidation catalysis compared to barium molybdate, but its solubility facilitates homogeneous reactions.

Ammonium Molybdate ((NH₄)₂MoO₄)

- Formula/Structure : Diammonium dioxido(dioxo)molybdenum .

- Solubility : Moderately soluble in water (~430 g/L), often used as a precursor for synthesizing molybdenum oxides.

- Applications : Analytical chemistry (e.g., phosphate detection) and catalyst preparation .

- Catalytic Activity : Acts as a precursor for active molybdenum species in epoxidation and oxidation reactions .

Molybdenum Dioxo Complexes (e.g., MoO₂Cl₂)

- Structure: Mononuclear complexes with Mo(VI) centers bonded to two terminal oxo ligands and additional ligands (e.g., Cl⁻, organic ligands) .

- Redox Activity : High catalytic efficiency in oxidation reactions (e.g., alkene epoxidation) due to accessible Mo(VI)/Mo(IV) redox cycles .

- Applications: Homogeneous catalysis, often outperforming barium molybdate in selectivity and turnover frequency .

Molybdenum Peroxo Complexes (e.g., MoO(O₂)₂L)

- Structure: Diperoxo or monoperoxo ligands stabilize higher oxidation states .

- Reactivity : Superior oxygen-atom transfer capability compared to dioxido(dioxo) compounds, enabling efficient sulfide oxidation and alkene epoxidation .

- Limitations : Lower thermal stability than barium molybdate, limiting use in high-temperature processes .

Structural and Functional Differences

Cation Influence

- Barium (Ba²⁺) : Large ionic radius (1.35 Å) reduces solubility but enhances structural stability. Ideal for high-temperature applications .

- Sodium (Na⁺)/Ammonium (NH₄⁺) : Smaller cations increase solubility, enabling use in solution-phase catalysis .

Anionic Framework

- MoO₄²⁻ (Barium Molybdate) : Tetrahedral geometry with strong Mo=O bonds resists redox changes, limiting catalytic versatility .

- Polyoxometalates (e.g., Mo₆O₁₉²⁻) : Cluster-based structures with multiple active sites enhance catalytic activity in oxidation reactions .

Catalytic Performance Comparison

| Property | Barium Molybdate | Sodium Molybdate | MoO₂Cl₂ | MoO(O₂)₂L |

|---|---|---|---|---|

| Oxidation State | Mo(VI) | Mo(VI) | Mo(VI) | Mo(VI) |

| Solubility | Insoluble | High | Moderate | Low (organic solvents) |

| Thermal Stability | Excellent (>1000°C) | Moderate | Poor (<200°C) | Poor (<150°C) |

| Catalytic Turnover | Low | Moderate | High | Very High |

| Typical Applications | Ceramics, Pigments | Corrosion Inhibition | Epoxidation | Sulfide Oxidation |

Key Research Findings

- Barium Molybdate : Exhibits moderate activity in cycloalkane oxidation with O₂, but lower yields compared to polyoxomolybdates due to its rigid structure .

- MoO₂Cl₂ : Achieves 85% epoxidation selectivity for cyclooctene, outperforming barium molybdate in homogeneous conditions .

- Ammonium Molybdate : Serves as a precursor for immobilized Mo catalysts, enhancing recyclability in olefin epoxidation .

生物活性

Barium(2+); dioxido(dioxo)molybdenum, commonly referred to as barium molybdate (BaMoO₄), is a compound of increasing interest due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its interactions within biological systems, toxicity profiles, and potential therapeutic applications.

Barium molybdate is characterized by its molecular formula and is known for its unique structural properties. It has a high melting point and is generally insoluble in water, which influences its biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 299.79 g/mol |

| Density | 4.65 g/cm³ |

| Melting Point | 1,050 °C |

| Solubility in Water | Insoluble |

| Appearance | White crystalline solid |

Enzymatic Role

Molybdenum, the central element in barium molybdate, plays a crucial role in various enzymatic processes. It is a cofactor for several metalloenzymes involved in nitrogen fixation and sulfur metabolism. The biological activity of molybdenum is primarily attributed to its ability to facilitate electron transfer reactions in these enzymes. Research indicates that molybdenum-containing enzymes are essential for the proper functioning of microorganisms and plants, contributing to nutrient cycling in ecosystems .

Case Studies and Research Findings

- Molybdenum Metabolism : A study published by RSC Publishing discusses how molybdenum is taken up by cells and incorporated into metalloenzymes. This process is crucial for understanding how barium molybdate might influence biological systems through molybdenum availability .

- Barium's Biological Effects : Research on other barium compounds indicates potential adverse effects on human health, including cardiovascular issues when exposure levels are high. While specific studies on barium molybdate are scarce, the implications of barium toxicity warrant caution .

- Therapeutic Applications : Emerging research suggests that compounds containing molybdenum may have therapeutic potential due to their role in enzyme catalysis. Investigations into the use of molybdate ions in treating certain diseases highlight the need for further exploration into barium molybdate's applications .

常见问题

Q. What are the established methods for synthesizing barium dioxido(dioxo)molybdenum complexes, and how are their purities validated?

Barium dioxido(dioxo)molybdenum (BaMoO₄) is typically synthesized via precipitation reactions involving sodium molybdate and barium nitrate under controlled pH conditions. Advanced protocols include ligand-exchange reactions, such as substituting acetylacetonate (acac) ligands in MoO₂(acac)₂ with thiophenol derivatives in methanol, yielding complexes with ~63% efficiency (e.g., complex 15) . Purity is validated using elemental analysis and IR spectroscopy, where characteristic ν(Mo=O) stretching frequencies appear at 890–940 cm⁻¹ .

Q. How can X-ray crystallography and spectroscopic techniques distinguish structural features of molybdenum dioxo complexes?

X-ray crystallography reveals coordination geometry and bond lengths (e.g., mononuclear [MoO₂(O(CH₂)₂S(CH₂)₂OH)(OSiBuₜPh₂)] (10) shows distorted octahedral geometry with Mo–O distances of 1.70–1.91 Å) . Spectroscopic methods like UV-Vis and EPR are used to identify redox-active sites and electronic transitions. For instance, dioxo-Mo(VI) complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 250–350 nm .

Q. What are the key challenges in stabilizing mononuclear vs. dinuclear molybdenum dioxo complexes?

Dinuclear complexes often form via bridging oxo or sulfide ligands, but steric hindrance from bulky ligands (e.g., silyloxide groups) promotes monomerization. Silylation reactions can break Mo–O–Mo bridges in dinuclear precursors, yielding mononuclear species with terminal oxo ligands . Stability is influenced by solvent polarity and counterion effects.

Advanced Research Questions

Q. How do oxygen atom transfer (OAT) properties of molybdenum dioxo complexes correlate with ligand environments and redox states?

OAT efficiency is ligand-dependent. For example, (Ph₃PH)₂[MoO₂(bdt)₂] (17) catalyzes oxo transfer from DMSO to PPh₃, with rates influenced by thiolate (bdt vs. tdt) ligand basicity. DFT studies show that electron-donating ligands lower the activation energy for OAT by stabilizing transition states . Electrochemical data (cyclic voltammetry) reveal reversible Mo(VI)/Mo(V) redox couples at −0.2 to −0.5 V vs. Ag/Ag⁺, critical for catalytic cycles .

Q. What computational approaches are used to resolve ambiguities in the equatorial ligand assignments of dioxo-molybdenum centers?

Density Functional Theory (DFT) calculations compare experimental EPR parameters (g-values, hyperfine coupling) with predicted geometries. For protein-bound molybdenum centers (e.g., mitochondrial amidoxime reducing component), coordination by cysteine or serine residues is evaluated by matching calculated vs. observed ⁹⁵Mo/⁹⁷Mo NMR chemical shifts .

Q. How do electrochemical studies inform the design of molybdenum dioxo complexes for catalytic applications?

Cyclic voltammetry identifies redox-active states and electron-transfer kinetics. For instance, [MoO₂(O(CH₂)₂S(CH₂)₂OH)(OSiBuₜPh₂)] (10) shows a quasi-reversible reduction at −1.1 V, suggesting applicability in reductive catalysis. Controlled-potential electrolysis coupled with in-situ IR spectroscopy tracks intermediate formation during catalytic cycles .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting reports on catalytic OAT rates (e.g., ligand effects in vs. solvent effects in ) require controlled comparative studies using identical reaction conditions.

- Novelty Criteria : Propose ligand systems beyond N,O-donors (e.g., phosphine-sulfide hybrids) to explore understudied coordination environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。